molecular formula C11H10FNO2S2 B5437768 N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide

N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide

Cat. No. B5437768
M. Wt: 271.3 g/mol
InChI Key: RQNYFZKTJJSKLP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide, also known as FST, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. FST is a potent inhibitor of carbonic anhydrase, an enzyme that plays an important role in the regulation of acid-base balance in the body. In

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the production of aqueous humor in the eye, which can help to reduce intraocular pressure. This compound also has anticonvulsant activity, which is thought to be due to its ability to modulate the activity of ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, this compound has been shown to have antioxidant activity, which may be responsible for its antitumor activity. This compound has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide has a number of advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a research tool. It has a relatively short half-life in vivo, which limits its use in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are a number of future directions for research in the field of N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties. Additionally, there is a need for further studies to establish the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the treatment of other diseases such as osteoporosis and obesity, so further research in these areas is warranted.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound is a potent inhibitor of carbonic anhydrase, and has potential applications in the treatment of glaucoma, epilepsy, and cancer. This compound has a number of advantages as a research tool, but also has some limitations. There are a number of future directions for research in the field of this compound, including the development of more potent and selective inhibitors of carbonic anhydrase, the development of this compound derivatives with improved pharmacokinetic properties, and further studies to establish the safety and efficacy of this compound in humans.

Synthesis Methods

N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide can be synthesized by reacting 3-fluoro-4-methylbenzenesulfonyl chloride with thiophene-2-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases such as glaucoma, epilepsy, and cancer. This compound has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays an important role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making this compound a potential treatment for glaucoma. This compound has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have antitumor activity, making it a potential treatment for cancer.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c1-8-4-5-9(7-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNYFZKTJJSKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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